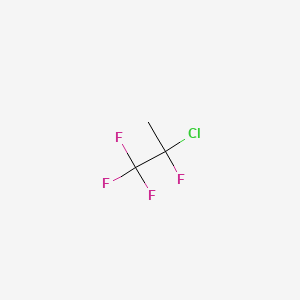

2-Chloro-1,1,1,2-tetrafluoropropane

CAS No.: 421-73-8

Cat. No.: VC8426766

Molecular Formula: C3H3ClF4

Molecular Weight: 150.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 421-73-8 |

|---|---|

| Molecular Formula | C3H3ClF4 |

| Molecular Weight | 150.5 g/mol |

| IUPAC Name | 2-chloro-1,1,1,2-tetrafluoropropane |

| Standard InChI | InChI=1S/C3H3ClF4/c1-2(4,5)3(6,7)8/h1H3 |

| Standard InChI Key | SMCNZLDHTZESTK-UHFFFAOYSA-N |

| SMILES | CC(C(F)(F)F)(F)Cl |

| Canonical SMILES | CC(C(F)(F)F)(F)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

HCFC-244bb features a propane chain where the second carbon is bonded to one chlorine atom and four fluorine atoms, resulting in the formula . The SMILES notation and InChI key confirm its stereochemistry . The chlorine atom introduces polarity, while fluorination enhances thermal stability and reduces flammability.

Physicochemical Properties

Key physical properties include:

The compound’s nonflammability and gaseous state at room temperature make it suitable for industrial applications requiring inert atmospheres .

Synthesis and Industrial Production

Catalytic Liquid-Phase Fluorination

The primary synthesis route involves liquid-phase fluorination of 2-chloro-3,3,3-trifluoropropene () with hydrogen fluoride (HF) using a dual catalyst system of antimony pentafluoride () and fluoride salts (e.g., , ) .

Reaction Conditions:

-

Temperature: 25–60°C (lower than traditional methods, reducing energy costs) .

-

Molar Ratios:

-

-

Catalyst Lifespan: Exceeds 500 hours due to stabilized antimony valence states .

This method achieves a reaction preference of 98.0–99.5%, minimizing byproducts like 2,3-dichloro-3,3,3-trifluoropropene .

Alternative Pathways

A patent by WO2019003896A1 describes a multi-step process starting from 1,2-dichloro-2-fluoropropane (), though details remain sparse . The emphasis on catalytic efficiency and mild conditions underscores industry trends toward sustainable manufacturing .

Chemical Reactivity and Functional Transformations

Stability and Decomposition

HCFC-244bb remains inert under standard storage conditions but decomposes exothermically above 200°C, releasing hydrogen chloride () and fluorine gases . Its reactivity profile includes:

-

Oxidation: Reacts with strong oxidizers (e.g., peroxides) to form carbonyl fluorides.

-

Reduction: Susceptible to reductive dechlorination using metal hydrides, yielding .

Role in HFO-1234yf Synthesis

HCFC-244bb serves as the precursor to HFO-1234yf (), a refrigerant with near-zero ozone depletion potential (ODP) and a global warming potential (GWP) of 4 . Dehydrochlorination of HCFC-244bb via alkaline treatment (e.g., ) produces HFO-1234yf efficiently .

Industrial and Environmental Applications

Refrigerant Manufacturing

Over 80% of HCFC-244bb production supports HFO-1234yf synthesis, which is replacing HFC-134a in automotive air conditioning systems . The transition aligns with the Kigali Amendment to the Montreal Protocol, mandating phasedown of high-GWP refrigerants .

Specialty Solvents and Intermediates

HCFC-244bb’s polarity and volatility make it effective in precision cleaning solvents for electronics and pharmaceuticals. Its use as a fluorinating agent in organic synthesis is under exploration, particularly for introducing trifluoromethyl groups.

Comparative Analysis with Related Compounds

HCFC-244bb’s uniqueness lies in its balanced reactivity and stability. The table below contrasts it with structurally similar compounds:

| Compound | Molecular Formula | Key Properties |

|---|---|---|

| HCFC-244bb | Low GWP, precursor to HFO-1234yf | |

| HFC-134a | High GWP (1,430), phased out | |

| HCFC-241bb | Higher ODP, intermediate in older syntheses |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume